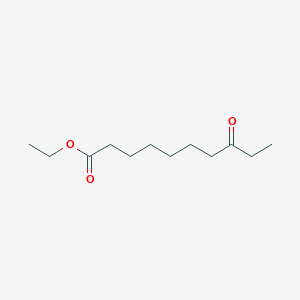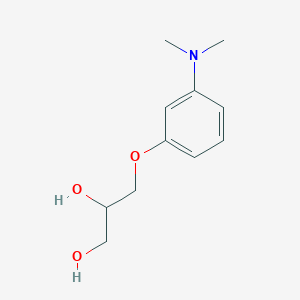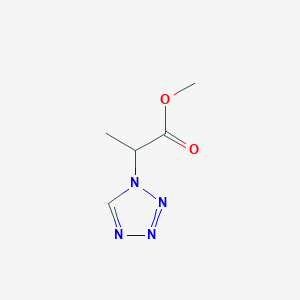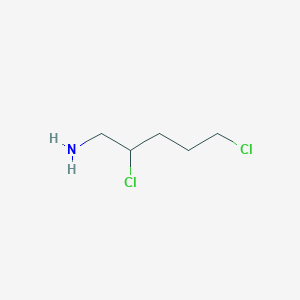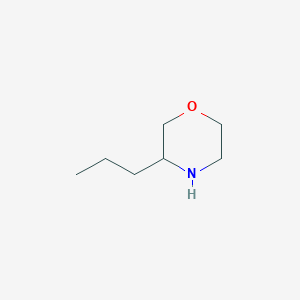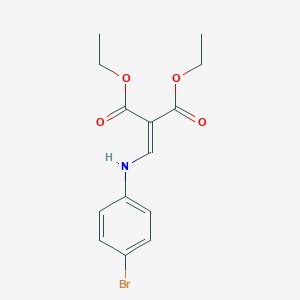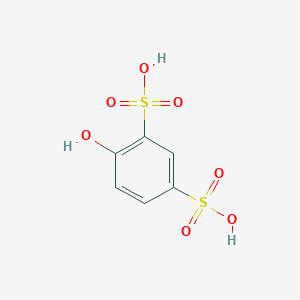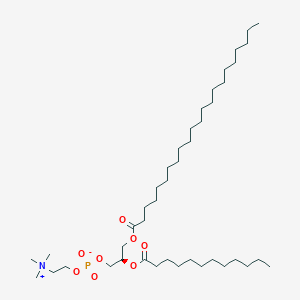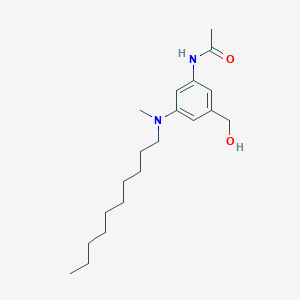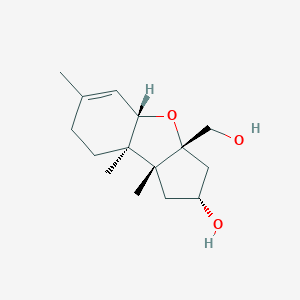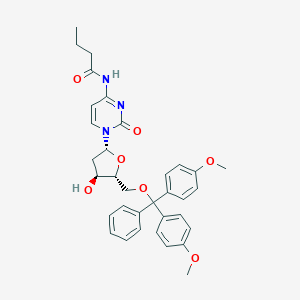
DMT-ibu-dC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine, commonly referred to as DMT-ibu-dC, is a modified nucleoside used in the synthesis of oligodeoxyribonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its protective groups that facilitate the synthesis of DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine involves the protection of the nucleoside’s functional groups to prevent unwanted reactions during the synthesis process. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved using the dimethoxytrityl (DMT) group.
Protection of the amino group at the 4-position: This is done using the isobutyryl (ibu) group.
The deprotection step is carried out at 65°C for 5 minutes to remove the protective groups and obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is automated using oligonucleotide synthesizers. These machines sequentially add nucleotides to a growing DNA chain, incorporating the protected nucleosides at each step. The process involves cycles of detritylation, coupling, capping, and oxidation .
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine undergoes several types of chemical reactions during its synthesis and application:
Oxidation: This reaction is part of the oligonucleotide synthesis cycle, converting phosphite triesters to phosphate triesters.
Substitution: The protective groups (DMT and ibu) are substituted with hydrogen atoms during the deprotection step.
Common Reagents and Conditions
Oxidation: Iodine in water or pyridine is commonly used.
Deprotection: Ammonium hydroxide or other mild bases are used to remove the protective groups.
Major Products Formed
The primary product formed from these reactions is the deprotected nucleoside, which can then be incorporated into DNA sequences for various applications .
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of DNA oligonucleotides. These oligonucleotides are essential for:
Genetic research: Used in polymerase chain reactions (PCR) and sequencing.
Therapeutic applications: Development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Diagnostic assays: Utilized in the creation of probes and primers for detecting genetic mutations
Mechanism of Action
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine involves its incorporation into DNA sequences during synthesis. The protective groups prevent unwanted side reactions, ensuring the fidelity of the DNA sequence. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in normal DNA functions .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine (DMT-ibu-dG): Similar in structure and used in DNA synthesis.
2’-Deoxypseudoisocytidine: Another nucleoside analogue used in DNA synthesis.
3’-DMT-2’-F-dG (iBu)-CE reverse phosphoramidite: Used for producing and modifying oligonucleotides.
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is unique due to its specific protective groups that provide stability during synthesis and ensure high yield and purity of the final DNA product. Its use in automated synthesizers makes it highly efficient for large-scale production .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40)/t28-,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSAMWXUKFNAH-ILJQZKEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100898-62-2 |
Source


|
| Record name | N4-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

